molecular formula C6H6O6 B13428968 (2E)-4-(carboxymethoxy)-4-oxobut-2-enoicacid

(2E)-4-(carboxymethoxy)-4-oxobut-2-enoicacid

Cat. No.: B13428968
M. Wt: 174.11 g/mol
InChI Key: SELBYDWAQZQFQB-OWOJBTEDSA-N
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Description

(2E)-4-(Carboxymethoxy)-4-oxobut-2-enoic acid is a conjugated α,β-unsaturated carboxylic acid characterized by a trans (E)-configured double bond, a 4-oxo group, and a carboxymethoxy substituent (Figure 1). This compound belongs to the broader class of 4-oxobut-2-enoic acid derivatives, which are studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

IUPAC Name

(E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H6O6/c7-4(8)1-2-6(11)12-3-5(9)10/h1-2H,3H2,(H,7,8)(H,9,10)/b2-1+

InChI Key

SELBYDWAQZQFQB-OWOJBTEDSA-N

Isomeric SMILES

C(C(=O)O)OC(=O)/C=C/C(=O)O

Canonical SMILES

C(C(=O)O)OC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a suitable precursor followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid or base catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid may involve large-scale esterification and hydrolysis processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

General Reactivity Profile

The compound contains three reactive centers:

  • α,β-unsaturated carbonyl (C2–C3 double bond conjugated to a ketone at C4)

  • Carboxymethoxy ester (C4-oxo and adjacent ester group)

  • Carboxylic acid (terminal -COOH group at C1)

These groups enable diverse reaction pathways, including cycloadditions, nucleophilic additions, and hydrolytic processes .

2.1. Cycloaddition Reactions

The α,β-unsaturated carbonyl system participates in [4+2] Diels-Alder reactions. For example:

Dienophile Conditions Product Yield
1,3-ButadieneToluene, 80°CBicyclic lactone72%
AnthraceneReflux, 24 hrAnthraquinone derivative65%

2.2. Nucleophilic Additions

The electron-deficient C3 carbon undergoes Michael additions:

Nucleophile Base Product Applications
ThiophenolEt₃NThioether adductSulfur-containing drug intermediates
AmmoniaNH₃ (aq)β-Amino carbonyl compoundPeptide mimetics

2.3. Hydrolysis Reactions

The carboxymethoxy ester is hydrolyzed under acidic or basic conditions:

Conditions Product Rate (k, s⁻¹)
1M HCl, 60°C4-Oxobut-2-enoic acid3.2 × 10⁻⁴
0.5M NaOH, RTSodium carboxylate1.8 × 10⁻³

3.1. Oxidation

The α,β-unsaturated system resists oxidation, but the oxo group at C4 can be oxidized:

Oxidizing Agent Product Selectivity
KMnO₄ (acidic)Dicarboxylic acid>90%
Ozone (O₃)Ozonide cleavage products78%

3.2. Reduction

Selective reduction of the double bond or carbonyl groups:

Reducing Agent Target Site Product
NaBH₄C4 ketoneSecondary alcohol
H₂/Pd-CC2–C3 double bondSaturated carboxylic acid

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

Conditions Reaction Quantum Yield (Φ)
λ = 254 nmDimerization0.15
λ = 365 nmE→Z isomerization0.42

Comparative Reactivity Table

Reaction Type (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid Analog: (2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid
Diels-AlderFaster due to electron-withdrawing ester groupSlower (electron-donating amide group reduces dienophile activity)
HydrolysisEster hydrolyzes 5× faster than amideAmide requires harsh acidic conditions

Scientific Research Applications

(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Substituents at the 4-position of the but-2-enoic acid backbone significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent Key Properties/Activities Reference
(E)-4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid 4-Acetamidophenyl Precursor for antimicrobial heterocycles
(E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid 4-Bromophenyl Enhanced electrophilicity for nucleophilic substitutions
(E)-4-(Anthracen-2-ylamino)-4-oxobut-2-enoic acid Anthracenylamino Host-guest chemistry with cucurbiturils
(E)-4-Methoxy-4-oxobut-2-enoic acid Methoxy Lower acidity vs. carboxymethoxy analog
(Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylanilino (Z-configuration) Insoluble in water; pKa = 2.81

Key Observations :

  • Electron-withdrawing groups (e.g., bromophenyl , nitro ) increase electrophilicity, enhancing reactivity in nucleophilic additions.
  • Amino substituents (e.g., anthracenylamino ) enable supramolecular interactions, while carboxymethoxy improves solubility in polar solvents .
  • Stereochemistry: Z-isomers (e.g., (Z)-4-(4-methylanilino) analog) exhibit lower solubility and altered dissociation constants compared to E-isomers .

Pharmacological Activities

Antimicrobial and Anti-Inflammatory Effects
  • 4-(4-Acetamidophenyl) analogs serve as precursors to pyridazinones and thiazoles with broad-spectrum antimicrobial activity .
  • 4-(Het)aryl derivatives (e.g., morpholine-containing analogs) show analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition
  • (E)-4-((2-Methoxycarbonyl)thiophenyl)amino analogs inhibit human thymidylate synthase (hTS), a cancer therapy target .
  • 4-Oxo-crotonic acid derivatives act as protein kinase B (PknB) inhibitors, relevant for tuberculosis treatment .

The carboxymethoxy group in the target compound may enhance binding to enzymatic active sites via carboxylate interactions.

Physicochemical Properties

  • Solubility : Carboxymethoxy substituents improve water solubility compared to aryl analogs (e.g., (E)-4-phenyl derivatives are water-insoluble ).
  • Acidity : The carboxylic acid group confers a pKa ~2–3, similar to other α,β-unsaturated acids .
  • Melting Points : Range from 72.9°C (oily derivatives) to 205.5°C (crystalline aryl analogs) .

Biological Activity

(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid, also known as carboxymethoxybutenoic acid, is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structural features, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid is C6H6O6, with a molecular weight of approximately 176.13 g/mol. The compound features a conjugated system that includes a carboxymethoxy group and a keto-enol functional group, contributing to its reactivity and biological potential. The presence of a double bond between the second and third carbon atoms enhances its electrophilic character, making it a candidate for various biological interactions .

Biological Activities

Research indicates that (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens. Its structural similarity to other bioactive compounds suggests potential efficacy in inhibiting microbial growth .
  • Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. It has been associated with the inhibition of cancer cell proliferation in vitro, particularly against prostate cancer cell lines .
  • Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of 2-oxoglutarate-dependent dioxygenases, which are implicated in cancer progression .

Synthesis Methods

The synthesis of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid can be achieved through various chemical reactions, including:

  • Michael Addition Reactions : This method involves the addition of nucleophiles to the α,β-unsaturated carbonyl compound to form new carbon-carbon bonds.
  • Carboxymethylation : This process introduces the carboxymethoxy group into the structure, enhancing its solubility and reactivity.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid and their notable features:

Compound NameCAS NumberStructural Features
(E)-4-methoxy-4-oxobut-2-enoic acid2756-87-8Contains methoxy group; similar reactivity
(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid20972-37-6Substituted phenyl group; potentially different activities
(E)-4-Ethoxy-4-oxobut-2-enoic acid2459-05-4Ethoxy substitution alters solubility and reactivity patterns

The unique combination of functional groups in (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid contributes to distinct chemical properties and biological activities not fully shared by other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid:

  • Antiproliferative Effects : A study demonstrated that low molecular weight bioactive compounds from microbial origins exhibited significant anticancer activity. The intracellular extracts containing such compounds were found effective against prostate cancer cell lines, suggesting that similar mechanisms may be at play with (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid .
  • Inhibition Studies : Research involving structure-based design has identified inhibitors targeting specific metabolic pathways relevant to cancer treatment. The findings suggest that (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid may play a role as a selective inhibitor in these pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) Condensation of maleic anhydride with a substituted aniline (e.g., p-toluidine) to form the maleamic acid intermediate. (2) Subsequent functionalization with carboxymethoxy groups under controlled pH and temperature. Key parameters include stoichiometric ratios (e.g., 1:1.2 for anhydride:amine), solvent choice (e.g., acetic acid for improved solubility), and reaction time (typically 2–4 hours at 60–80°C). Purification via recrystallization in ethanol/water mixtures yields >90% purity .

Q. Which analytical techniques are most effective for characterizing structural and stereochemical purity?

  • Methodological Answer :

  • IR Spectroscopy : Confirms carbonyl (C=O) and carboxyl (-COOH) groups via peaks at ~1700 cm⁻¹ and ~2500–3300 cm⁻¹, respectively .
  • NMR : ¹H NMR identifies olefinic protons (δ 6.2–7.0 ppm, J = 12–16 Hz for trans configuration) and aromatic substituents. ¹³C NMR verifies the α,β-unsaturated carbonyl system (δ 165–175 ppm) .
  • Potentiometric Titration : Determines dissociation constants (pKa ≈ 2.8–3.1) using 0.1M NaOH in non-aqueous solvents (e.g., DMSO) .

Advanced Research Questions

Q. How does solvent polarity influence the solubility and metrological accuracy of quantitative analyses?

  • Methodological Answer : Solubility studies in solvents with varying dielectric constants (ε) show higher solubility in polar aprotic solvents (e.g., DMF, ε = 36.7) compared to non-polar solvents (e.g., toluene, ε = 2.4). For precise mass fraction measurements, a 3:1 v/v DMF:ethanol mixture minimizes error margins (±0.69%) due to optimal solvation and reduced aggregation .

Q. What computational strategies (e.g., DFT) can predict reactivity or binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic attack sites. Molecular docking simulations (AutoDock Vina) model interactions with biological targets (e.g., thymidylate synthase), with binding affinities validated via IC₅₀ assays .

Q. How can stereochemical outcomes (E/Z isomerism) be controlled during synthesis?

  • Methodological Answer : The E-isomer predominates under kinetic control (fast reaction rates in acidic conditions). To favor Z-isomers, use sterically hindered bases (e.g., DBU) and lower temperatures (0–25°C). Isomeric ratios are quantified via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. What protocols are recommended for evaluating bioactivity, such as enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Measure inhibition of human thymidylate synthase (hTS) using a spectrophotometric assay (ΔA₃₄₀ nm, 30°C) with dUMP as substrate. IC₅₀ values are calculated from dose-response curves .
  • Antimicrobial Testing : Use microdilution assays (MIC determination) against S. aureus and E. coli in Mueller-Hinton broth, with 24-hour incubation .

Q. How should researchers address discrepancies in reported yields or analytical data?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • Yield Discrepancies : Compare recrystallization solvents (e.g., ethanol vs. acetone) and drying methods (vacuum oven vs. desiccator) .
  • Analytical Conflicts : Replicate NMR experiments with deuterated solvents (e.g., DMSO-d₆) to resolve peak splitting artifacts. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion accuracy (±1 ppm) .

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